

An In-depth Technical Guide to 3-Butenoic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: 3-Butenoic acid

Cat. No.: B3423082

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenoic acid, also known as vinylacetic acid, is a monounsaturated carboxylic acid with significant applications in organic synthesis and as a precursor in the development of various pharmaceuticals. Its dual functionality, comprising a terminal alkene and a carboxylic acid group, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **3-butenoic acid**, tailored for professionals in research and drug development.

Chemical Properties

3-Butenoic acid is a clear, colorless to light yellow liquid at room temperature.^[1] It is fully miscible with water and soluble in many organic solvents.^[1] The key chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	but-3-enoic acid	[2]
Synonyms	Vinylacetic acid, But-3-enoic acid, β -Butenoic acid	[2]
CAS Number	625-38-7	[2]
Molecular Formula	C4H6O2	
Molecular Weight	86.09 g/mol	
Melting Point	-39 °C	
Boiling Point	163 °C	
Density	1.013 g/mL at 25 °C	
pKa	4.34 at 25 °C	
Solubility in Water	Fully miscible	
Refractive Index (n _{20/D})	1.423	

Chemical Structure

3-Butenoic acid is a four-carbon carboxylic acid with a double bond between the third and fourth carbon atoms (C3 and C4). The presence of the carboxyl group (-COOH) and the vinyl group (CH₂=CH-) dictates its reactivity. The molecule does not possess a chiral center and therefore does not have stereoisomers. However, derivatives of **3-butenic acid** can be chiral depending on the substitution pattern.

Figure 1. Chemical structure of **3-butenic acid**.

Experimental Protocols

Synthesis of 3-Butenoic Acid from Allyl Cyanide

A common laboratory-scale synthesis of **3-butenic acid** involves the hydrolysis of allyl cyanide. The following protocol is adapted from established literature procedures.

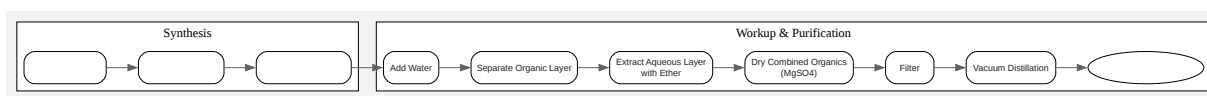
Materials:

- Allyl cyanide (3-butenenitrile)
- Concentrated hydrochloric acid (HCl)
- Water (deionized)
- Ether
- Anhydrous magnesium sulfate (MgSO_4)
- 500 mL round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a 500 mL round-bottom flask equipped with a reflux condenser, combine 67 g (1.0 mol) of allyl cyanide and 120 mL of concentrated hydrochloric acid.
- Gently heat the mixture. The reaction is exothermic and will begin to reflux.
- After the initial vigorous reaction subsides (approximately 15-20 minutes), continue to heat the mixture under reflux for an additional 2 hours to ensure complete hydrolysis.
- Allow the reaction mixture to cool to room temperature. A voluminous precipitate of ammonium chloride will be present.
- Add 100 mL of water to the flask and transfer the contents to a separatory funnel.
- Separate the upper organic layer (crude **3-butenic acid**).
- Extract the aqueous layer twice with 50 mL portions of ether.

- Combine the organic layer and the ether extracts.
- Dry the combined organic phase over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the ether by simple distillation.
- Purify the crude **3-butenic acid** by vacuum distillation. Collect the fraction boiling at 69-70 °C at 1.6 kPa.



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Figure 2. Experimental workflow for the synthesis of **3-butenic acid**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of **3-butenic acid** in various matrices.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous solution of a weak acid (e.g., 0.05 M phosphoric acid or formic acid). A typical starting ratio would be 20:80 (v/v) acetonitrile:aqueous acid. The pH of the aqueous phase should be kept low (around 2.5-3.0) to ensure the carboxylic acid is in its protonated form.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 210 nm.

- Injection Volume: 10-20 μL .

Sample Preparation:

- Dissolve the sample containing **3-butenoic acid** in the mobile phase.
- Filter the sample through a 0.45 μm syringe filter before injection to remove any particulate matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are used for structural confirmation.

Sample Preparation:

- Dissolve 5-10 mg of **3-butenoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O).
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.

^1H NMR (300 MHz, CDCl_3):

- δ ~11.0-12.0 ppm (broad singlet, 1H): Carboxylic acid proton ($-\text{COOH}$).
- δ ~5.8-6.0 ppm (multiplet, 1H): Olefinic proton ($-\text{CH}=\text{CH}_2$).
- δ ~5.1-5.3 ppm (multiplet, 2H): Terminal olefinic protons ($=\text{CH}_2$).
- δ ~3.1-3.3 ppm (doublet of doublets, 2H): Methylene protons adjacent to the double bond ($-\text{CH}_2-\text{CH}=\text{}$).

^{13}C NMR (75 MHz, CDCl_3):

- δ ~178 ppm: Carboxylic acid carbon ($-\text{COOH}$).
- δ ~130 ppm: Olefinic carbon ($-\text{CH}=\text{}$).
- δ ~118 ppm: Terminal olefinic carbon ($=\text{CH}_2$).

- δ ~40 ppm: Methylene carbon (-CH₂-).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of liquid **3-butenic acid** directly onto the crystal.
- Acquire the spectrum.

Characteristic Absorptions:

- 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a broad trough due to hydrogen bonding.
- ~3080 cm⁻¹ (medium): =C-H stretch of the vinyl group.
- ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
- ~1645 cm⁻¹ (medium): C=C stretch of the alkene.
- ~1420 cm⁻¹ and ~920 cm⁻¹ (medium, broad): O-H bend of the carboxylic acid.
- ~1250 cm⁻¹ (medium): C-O stretch of the carboxylic acid.

Role in Drug Development and Signaling Pathways

3-Butenoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for a range of biological activities.

Notably, aryl butenoic acid derivatives have been synthesized and investigated as a new class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an important target in cancer therapy. In

these derivatives, the butenoic acid scaffold acts as a linker connecting a zinc-binding group to a capping group that interacts with the surface of the enzyme. While **3-butenic acid** itself is not the active inhibitor, its structural framework is essential for the design of these potent drug candidates.

The direct involvement of **3-butenic acid** in specific signaling pathways is not extensively documented. However, its derivatives, by inhibiting HDACs, can modulate numerous downstream pathways that are critical in cancer cell proliferation, differentiation, and apoptosis.

Conclusion

3-Butenoic acid is a fundamentally important molecule in organic chemistry with growing relevance in the field of drug development. Its well-defined chemical properties and versatile reactivity make it a key starting material for the synthesis of complex and biologically active molecules. The experimental protocols outlined in this guide provide a practical foundation for researchers and scientists working with this compound. Further exploration of its derivatives is likely to uncover new therapeutic applications, particularly in the realm of epigenetic modulation.

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References

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